2-Amino-4-methyl-5-hydroxyethylthiazole

Description

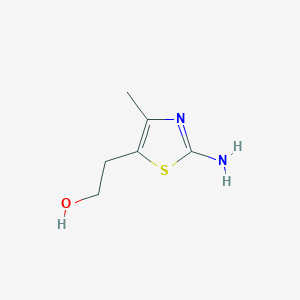

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVUVFECVBQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171230 | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-94-6 | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Synthetic Methodologies for 2 Amino 4 Methyl 5 Hydroxyethylthiazole

Established Synthetic Routes to 2-Amino-4-methyl-5-hydroxyethylthiazole

Reduction of Specific Precursor Compounds in Thiamine (B1217682) Synthesis Schemes

The synthesis of the thiazole (B1198619) moiety of thiamine, 4-methyl-5-(β-hydroxyethyl)thiazole, is a critical process in the production of Vitamin B1. researchgate.net One of the established routes to obtain this compound involves the reduction of precursor compounds within the broader thiamine synthesis pathway. acs.org The biosynthesis of the thiamine thiazole moiety, 4-methyl-5-β-hydroxyethylthiazole (THZ), involves several key steps, starting with the coupling of glyceraldehyde 3-phosphate and pyruvate. nih.gov

In a chemical synthesis context, a method for preparing 4-methyl-5-(2-hydroxyethyl)-thiazole involves the reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions. google.com This is followed by a series of reactions including diazotization and reduction to yield the final product. google.com Another approach involves the reduction of 4-methyl-5-thiazolylethyl acetate (B1210297) with lithium aluminum hydride. chemicalbook.com

Condensation Reactions Involving Related Thiazole Precursors

Condensation reactions are a cornerstone in the synthesis of thiazole derivatives. The preparation of this compound can be achieved through the condensation of appropriate precursors. For instance, the reaction of thioformamide (B92385) with γ,γ-dichloro-γ,γ-diacetodipropyl ether or bromoacetopropanol can yield 4-methyl-5-thiazoleethanol. chemicalbook.com

A general method for synthesizing 2-aminothiazoles involves the condensation of α-haloketones with thiourea. orgsyn.org This reaction is a versatile and widely used approach for constructing the 2-aminothiazole (B372263) scaffold. nih.govijper.org For example, 2-amino-4-methylthiazole (B167648) can be synthesized by reacting chloroacetone (B47974) with thiourea. orgsyn.org This fundamental reaction can be adapted to produce a variety of substituted 2-aminothiazoles.

General Synthetic Approaches for 2-Aminothiazole Scaffolds Relevant to Derivatization

The 2-aminothiazole core is a prevalent structure in many biologically active compounds. nih.gov Consequently, general and adaptable synthetic methods for this scaffold are of significant interest for creating derivatives for research.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and widely employed method for preparing 2-aminothiazoles. nih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. nih.govresearchgate.netyoutube.com The versatility of this method allows for the synthesis of a wide array of 2-aminothiazole derivatives by varying the starting materials. ijper.orgresearchgate.net

Modern adaptations of the Hantzsch synthesis have been developed to improve efficiency and environmental friendliness. These include performing the reaction in microreactors, which can lead to similar or greater conversions compared to traditional batch syntheses. rsc.org Solvent-free conditions have also been explored, offering a simple, fast, and eco-friendly approach to synthesizing 2-aminothiazoles. organic-chemistry.org Furthermore, the use of diazoketones as a stable alternative to α-haloketones has been reported, expanding the scope and scalability of the Hantzsch synthesis. chemrxiv.org

Oxidative Coupling Reactions of Ketones and Thiourea for Thiazole Formation

An alternative to the traditional Hantzsch synthesis is the direct oxidative coupling of ketones and thiourea. bohrium.comresearchgate.net This one-pot synthesis avoids the need to pre-form the often lachrymatory and toxic α-haloketones. bohrium.comresearchgate.net A common approach utilizes an iodine catalytic system with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and the oxidant. bohrium.comresearchgate.net In this process, the ketone is converted in situ to an α-iodoketone, which then reacts with thiourea to form the 2-aminothiazole. bohrium.com This method has been shown to be effective for a range of substituted acetophenones and other ketones, providing the corresponding thiazoles in moderate to good yields. bohrium.comresearchgate.net

Strategies for Structural Modification and Derivatization for Research Applications

The this compound scaffold can be readily modified to generate a library of derivatives for research purposes. The primary amino group at the C-2 position and the hydroxyl group on the ethyl side chain are key functional handles for derivatization.

One common strategy involves the acylation or sulfonylation of the 2-amino group. Another approach is the reaction of the hydroxyl group to form esters or ethers. Furthermore, the thiazole ring itself can be a site for modification. For instance, direct C-H arylation of the thiazole ring can be achieved using palladium catalysts. organic-chemistry.org

Derivatization can also occur at the C-5 position. For example, 5-substituted-2-aminothiazoles can be synthesized through a two-step halogenation/nucleophilic substitution protocol starting from 2-aminothiazoles. jocpr.com The synthesis of Schiff bases by condensing the 2-amino group with various aldehydes is another facile method for creating a diverse set of derivatives. nih.gov These modifications allow for the exploration of structure-activity relationships and the development of new compounds with potential applications in various fields of chemical research.

Biochemical and Enzymatic Research on Metabolic Interactions

Mechanism of Action as an Antimetabolite in Thiamine (B1217682) Metabolism

2-Amino-4-methyl-5-hydroxyethylthiazole functions as an antimetabolite by interfering with the normal metabolic processes involving the thiamine precursor, 4-methyl-5-beta-hydroxyethylthiazole. Its structural similarity to this natural substrate allows it to interact with enzymes involved in thiamine biosynthesis, thereby disrupting the production of this essential vitamin.

Interference with Thiamine Biosynthetic Pathways

The primary mechanism by which this compound disrupts thiamine biosynthesis is through its interaction with key enzymes responsible for the formation of thiamine from its pyrimidine (B1678525) and thiazole (B1198619) precursors.

The incorporation of the thiazole moiety into thiamine is a critical step in the de novo synthesis pathway. Research in Saccharomyces cerevisiae has demonstrated that the inhibitory effects of this compound are linked to its phosphorylation. It is hypothesized that the resulting phosphorylated compound, 2-aminohydroxyethylthiazole monophosphate, is the actual inhibitory molecule. nih.gov This phosphorylated form likely acts as a competitive inhibitor, preventing the proper utilization of the natural thiazole precursor and thereby blocking the condensation reaction with the pyrimidine moiety to form thiamine phosphate (B84403).

In the yeast Saccharomyces cerevisiae, a fascinating enzymatic arrangement exists where hydroxyethylthiazole kinase and thiamine-phosphate pyrophosphorylase activities are carried out by a single bifunctional enzyme. nih.gov Mutants of S. cerevisiae that are resistant to this compound have been found to be deficient in both of these enzymatic activities, and genetic analysis indicates that this resistance is the result of a mutation in a single nuclear gene. nih.gov This suggests a close functional and structural relationship between the two enzyme activities. While the direct binding of this compound to the thiamine-phosphate pyrophosphorylase active site has not been explicitly detailed, the dual-function nature of the enzyme means that interference with the kinase portion can have a direct impact on the pyrophosphorylase function.

Impact on Thiamine Salvage Pathways

In addition to de novo synthesis, many organisms utilize salvage pathways to recycle thiamine and its precursors from the environment. This compound has a significant impact on these pathways, primarily through its effect on hydroxyethylthiazole kinase.

The most well-documented effect of this compound is its interaction with hydroxyethylthiazole kinase (also known as ThiM or ThiK). nih.govenzyme-database.org This enzyme catalyzes the phosphorylation of 4-methyl-5-beta-hydroxyethylthiazole to form 4-methyl-5-(2-phosphooxyethyl)thiazole, a necessary step for its subsequent use in thiamine synthesis. wikipedia.orgebi.ac.uktandfonline.com this compound acts as a substrate for this kinase, and its phosphorylated product is believed to be the active inhibitor of cell growth. enzyme-database.org In sensitive strains of S. cerevisiae, the presence of this compound leads to a significant reduction in the synthesis of thiamine. enzyme-database.org

The following table summarizes the characteristics of Hydroxyethylthiazole Kinase, the primary target of this compound.

| Property | Description |

| Enzyme Commission Number | EC 2.7.1.50 |

| Systematic Name | ATP:4-methyl-5-(2-hydroxyethyl)thiazole 2-phosphotransferase |

| Reaction | ATP + 4-methyl-5-(2-hydroxyethyl)thiazole <=> ADP + 4-methyl-5-(2-phosphooxyethyl)thiazole |

| Function in Thiamine Metabolism | Key enzyme in the thiamine salvage pathway, responsible for phosphorylating the thiazole moiety. |

| Interaction with this compound | The compound acts as a substrate, and its phosphorylated form is believed to be the active inhibitor. |

Cellular Responses and Adaptive Mechanisms to Compound Exposure

The primary adaptive mechanism observed in response to exposure to this compound is the development of resistance through genetic mutation. Studies on Saccharomyces cerevisiae have isolated mutants that exhibit a high level of resistance to the compound, approximately 10,000 times that of the sensitive parent strain. enzyme-database.org

This resistance is directly linked to a significant deficiency in hydroxyethylthiazole kinase activity. In one resistant mutant, the enzyme activity was found to be only 0.67% of that in the sensitive strain. enzyme-database.org This deficiency prevents the phosphorylation of this compound, thus averting the formation of the toxic phosphorylated compound. enzyme-database.org Consequently, while sensitive cells can accumulate the natural thiazole precursor in its phosphorylated form, resistant cells show no significant uptake. enzyme-database.org This adaptation, while conferring resistance, also results in a reduced capacity for thiamine synthesis in the resistant strains when grown in a minimal medium. enzyme-database.org

The table below outlines the key differences between sensitive and resistant Saccharomyces cerevisiae strains.

| Characteristic | Sensitive Strain | Resistant Strain |

| Resistance to this compound | Low | High (approx. 10,000-fold greater) |

| Hydroxyethylthiazole Kinase Activity | Normal | Severely deficient (e.g., 0.67% of normal) |

| Thiamine Synthesis in Minimal Medium | Normal | Less than half of the sensitive strain |

| Uptake of Exogenous Hydroxyethylthiazole | Accumulates as hydroxyethylthiazole monophosphate | No significant uptake |

Genetic Basis of Resistance in Model Organisms (Saccharomyces cerevisiae, Escherichia coli)

The development of resistance to this compound, an antimetabolite of the thiamine precursor 4-methyl-5-hydroxyethylthiazole, has been a subject of genetic investigation, particularly in the yeast Saccharomyces cerevisiae.

In Saccharomyces cerevisiae, a mutant strain exhibiting high-level resistance to this compound has been isolated and studied. This resistance was found to be approximately 10,000 times greater than that of the sensitive parent strain. nih.govmicrobiologyresearch.org Genetic analysis of this resistant mutant revealed a significant deficiency in the activity of the enzyme hydroxyethylthiazole kinase. nih.govmicrobiologyresearch.org This enzyme is responsible for the phosphorylation of 4-methyl-5-hydroxyethylthiazole to its monophosphate form, a crucial step in the thiamine biosynthesis pathway. The resistant strain's diminished kinase activity suggests that the toxic effect of this compound may be dependent on its phosphorylation, with the resulting phosphorylated compound being the actual inhibitor of cellular processes. The inability of the resistant strain to efficiently phosphorylate the compound, and consequently the natural substrate as well, leads to a reduced uptake of exogenous hydroxyethylthiazole. nih.gov

While direct studies on the genetic basis of resistance to this compound in Escherichia coli are not as explicitly detailed, inferences can be drawn from the known mechanisms of thiamine biosynthesis and general drug resistance in this bacterium. The gene responsible for hydroxyethylthiazole kinase in E. coli is designated as thiM. nih.govuniprot.org Mutations in the thiM gene that lead to a decrease or loss of function of the ThiM enzyme would be a primary candidate for conferring resistance. Such a mutation would prevent the conversion of this compound into a potentially toxic phosphorylated form, mirroring the mechanism observed in S. cerevisiae.

Furthermore, general resistance mechanisms in E. coli, such as the upregulation of efflux pumps, could also contribute to resistance. The BaeSR two-component regulatory system, for instance, is known to mediate resistance to certain toxic compounds by controlling the expression of multidrug transporter systems like the MdtABCD efflux pump. nih.gov It is plausible that this or other similar systems could recognize and export this compound from the cell, thereby reducing its intracellular concentration and mitigating its inhibitory effects.

| Organism | Gene(s) Implicated in Resistance | Mechanism of Resistance | Phenotypic Observation |

|---|---|---|---|

| Saccharomyces cerevisiae | Gene encoding hydroxyethylthiazole kinase | Deficiency in hydroxyethylthiazole kinase activity, preventing phosphorylation of the compound. nih.govmicrobiologyresearch.org | Approximately 10,000-fold increase in resistance compared to the wild type; reduced uptake of hydroxyethylthiazole. nih.govmicrobiologyresearch.org |

| Escherichia coli (Putative) | thiM (encodes hydroxyethylthiazole kinase) | Loss-of-function mutation would prevent phosphorylation of the compound. nih.govuniprot.org | Hypothetical resistance to the compound. |

| Escherichia coli (Putative) | baeSR, mdtABCD | Upregulation of efflux pumps to export the compound. nih.gov | Hypothetical resistance to the compound. |

Alterations in Enzyme Expression and Regulation in Response to Compound Presence

The presence of this compound can lead to significant alterations in the expression and regulation of enzymes involved in thiamine metabolism.

In the resistant mutant of Saccharomyces cerevisiae, the most striking alteration is the drastically reduced activity of hydroxyethylthiazole kinase, which was measured to be only 0.67% of that in the sensitive parent strain. nih.govmicrobiologyresearch.org This enzymatic deficiency directly impacts the cell's ability to synthesize thiamine from its precursors, 2-methyl-4-amino-5-hydroxymethylpyrimidine and 4-methyl-5-hydroxyethylthiazole. Consequently, the amount of thiamine synthesized by the resistant strain when grown in a minimal medium is less than half of that produced by the sensitive strain. nih.govmicrobiologyresearch.org This indicates that while the mutation confers resistance to the toxic analog, it comes at the cost of reduced efficiency in the de novo synthesis of an essential vitamin.

For Escherichia coli, the regulation of the thiamine biosynthetic pathway is well-characterized and involves riboswitches, which are RNA elements that can directly bind to small molecules and regulate gene expression. The thi (B1664050) operon, which includes the thiM gene, is regulated by a thiamine pyrophosphate (TPP)-responsive riboswitch. High intracellular concentrations of TPP lead to a conformational change in the riboswitch, resulting in the sequestration of the ribosome binding site and subsequent downregulation of the genes in the operon.

While the direct effect of this compound on the E. coli TPP riboswitch has not been explicitly documented, it is conceivable that this compound or its phosphorylated form could interfere with this regulatory system. If the compound or its metabolite were to mimic TPP and bind to the riboswitch, it could lead to the repression of the thi operon, including the thiM gene. This would result in decreased synthesis of hydroxyethylthiazole kinase, potentially contributing to a resistant phenotype. Conversely, if the compound inhibits TPP synthesis, it could lead to the derepression of the thi operon as the cell attempts to compensate for the perceived thiamine deficiency.

| Organism | Enzyme | Observed Alteration | Metabolic Consequence |

|---|---|---|---|

| Saccharomyces cerevisiae (Resistant Mutant) | Hydroxyethylthiazole kinase | Enzyme activity reduced to 0.67% of the sensitive strain. nih.govmicrobiologyresearch.org | Thiamine synthesis is less than half that of the sensitive strain; reduced uptake of hydroxyethylthiazole. nih.govmicrobiologyresearch.org |

| Escherichia coli (Hypothetical) | Hydroxyethylthiazole kinase (ThiM) | Expression could be downregulated via riboswitch interaction if the compound or its metabolite mimics TPP. | Potential for acquired resistance. |

Genetic and Molecular Biology Studies of Compound Resistance and Metabolism

Identification and Characterization of Resistance Genes

Resistance to or tolerance of 2-Amino-4-methyl-5-hydroxyethylthiazole is intrinsically linked to an organism's ability to metabolize it, primarily through phosphorylation. This process is a key step in the thiamine (B1217682) salvage pathway, allowing organisms to utilize exogenous thiazole (B1198619) moieties for the synthesis of thiamine pyrophosphate, an essential cofactor for numerous enzymes.

In prokaryotes, particularly in the model organism Escherichia coli, the phosphorylation of 4-methyl-5-β-hydroxyethylthiazole (THZ) is catalyzed by the enzyme hydroxyethylthiazole kinase. The gene encoding this enzyme is designated as thiM. nih.govnih.gov This gene is a critical component of the thiamine salvage pathway, enabling the bacterium to utilize externally sourced THZ.

Research has shown that E. coli possesses two distinct enzymes capable of phosphorylating hydroxyethylthiazole. nih.gov The primary enzyme is hydroxyethylthiazole kinase, encoded by the thiM gene. A second, less specific system involves a phosphotransferase that uses a phosphoryl donor like p-nitrophenylphosphate. nih.gov However, studies with mutants have demonstrated that the kinase activity governed by thiM is the physiologically significant pathway for utilizing hydroxyethylthiazole, especially for growth. nih.gov The thiM gene has been mapped on the E. coli chromosome in proximity to thiD, which encodes phosphomethylpyrimidine kinase, another key enzyme in thiamine biosynthesis. nih.gov The product of the thiM gene, hydroxyethylthiazole kinase, catalyzes the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of THZ, forming 4-methyl-5-(2-phosphonooxyethyl)thiazole (THZ-P).

Table 1: Key Genes and Enzymes in Prokaryotic Hydroxyethylthiazole Phosphorylation

| Gene | Enzyme | Organism | Function |

| thiM | Hydroxyethylthiazole kinase (EC 2.7.1.50) | Escherichia coli | Catalyzes the phosphorylation of 4-methyl-5-β-hydroxyethylthiazole (THZ) to THZ-P. |

| - | Phosphotransferase | Escherichia coli | A secondary enzyme capable of phosphorylating THZ, requiring a phosphoryl donor like p-nitrophenylphosphate. |

In eukaryotes, such as the yeast Saccharomyces cerevisiae, the functional equivalent of hydroxyethylthiazole kinase is often part of a bifunctional enzyme. The THI6 gene in S. cerevisiae encodes a protein that possesses both hydroxyethylthiazole kinase and thiamine-phosphate pyrophosphorylase activities. The C-terminal domain of the THI6 protein is responsible for the hydroxyethylthiazole kinase activity.

This bifunctional nature highlights a key difference in the organization of the thiamine salvage pathway between prokaryotes and some eukaryotes. The presence of THI6 allows these eukaryotes to efficiently salvage the thiazole precursor and convert it into thiamine phosphate. This metabolic capability can be considered a form of resistance, as it prevents the potential accumulation of the thiazole moiety to toxic levels and allows the organism to thrive in environments where thiamine is scarce but its precursors are available. In essence, the "resistance" is a manifestation of an efficient salvage pathway.

Transport and Uptake Mechanisms in Prokaryotic and Eukaryotic Systems

The ability to utilize exogenous this compound is contingent on its transport into the cell. Both prokaryotic and eukaryotic organisms have evolved specific transport systems for thiamine and its precursors.

In prokaryotes, studies with Salmonella typhimurium have shed light on the transport of 4-methyl-5-hydroxyethylthiazole (MHET). nih.gov This bacterium possesses an active transport system for MHET. nih.gov Notably, the uptake of MHET is dependent on the presence of both glucose (as an energy source) and the pyrimidine (B1678525) moiety of thiamine, 2-methyl-4-amino-5-hydroxymethylpyrimidine (MAHMP). nih.gov The uptake process is sensitive to inhibitors of energy metabolism such as cyanide and azide, further confirming its nature as an active transport system. nih.gov Interestingly, thiamine itself only slightly inhibits the uptake of MHET, suggesting a distinct or partially distinct transport mechanism. nih.gov

In eukaryotic organisms like yeast, the uptake of thiamine and its precursors is also mediated by specific transporters. While direct transport studies for this compound are less common, it is widely believed that this compound is taken up by the same transporters responsible for thiamine uptake, such as the Thi7 transporter in Saccharomyces cerevisiae. The thiamine salvage pathway in yeast relies on the uptake of thiamine precursors from the environment. nih.gov Once inside the cell, the thiazole moiety is phosphorylated by the kinase domain of the THI6 protein as part of the thiamine biosynthesis pathway. This integrated system of transport and subsequent metabolic trapping ensures a continuous supply of thiamine for the cell's metabolic needs.

Table 2: Transport Characteristics of 4-Methyl-5-hydroxyethylthiazole (MHET)

| Organism | Transport Type | Dependencies | Inhibitors |

| Salmonella typhimurium | Active Transport | Glucose, 2-methyl-4-amino-5-hydroxymethylpyrimidine (MAHMP) | Cyanide, Azide, N-ethylmaleimide |

| Saccharomyces cerevisiae (inferred) | Active Transport (via thiamine transporters like Thi7) | Likely energy-dependent | Likely inhibited by thiamine and its analogs |

Analytical and Biophysical Methodologies in Compound Research

Spectroscopic and Chromatographic Techniques for Compound Detection and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of 2-amino-4-methyl-5-hydroxyethylthiazole and related thiazole (B1198619) derivatives in various research samples. The method's versatility allows for different modes of separation, including reversed-phase and mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms to enhance selectivity and retention for complex mixtures. helixchrom.com

In research focused on the thiamine (B1217682) salvage pathway, HPLC is instrumental in enzymatic assays. For instance, the activity of 4-methyl-5-hydroxyethylthiazole (Thz) kinase can be determined by quantifying the formation of its phosphorylated product, 4-methyl-5-hydroxyethylthiazole phosphate (B84403) (Thz-P). tandfonline.com A typical analysis involves separating the product from the substrate using a C18 column, with detection via UV absorption. tandfonline.com While specific methods for this compound are less commonly published, established methods for analogous aminothiazoles and thiazole precursors provide a strong basis for method development. d-nb.inforesearchgate.netnih.gov These methods often utilize C18 columns and are compatible with mass spectrometry for enhanced specificity. sielc.com

Table 1: Example HPLC Conditions for Thiazole Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | COSMOSIL 5C18-MS-II (4.6 × 250 mm) tandfonline.com |

| Mobile Phase | Linear gradient with Solution A (0.1 M potassium phosphate buffer, pH 5.8) and Solution B (50% methanol (B129727) in water) tandfonline.com |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV Absorption at 261 nm tandfonline.com |

| Column Temperature | 30 °C tandfonline.com |

| Analyte Elution | Thz-P at 18.1 min; Thz at 25.4 min tandfonline.com |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful, highly sensitive, and specific technique for the comprehensive analysis of thiamine pathway metabolites, including thiazole derivatives, in complex biological matrices like plant tissues. nih.govnih.gov This methodology allows for the simultaneous quantification of thiamine, its phosphate derivatives, and its pyrimidine (B1678525) and thiazole precursors. nih.govresearchgate.net

A key application is in the study of thiamine biosynthesis in model organisms such as Arabidopsis thaliana and rice. nih.govresearchgate.net Researchers have developed and validated comprehensive LC-MS/MS methods capable of separating and quantifying these analytes in very short run times. nih.gov The method is validated according to international guidelines, ensuring high accuracy and low imprecision. nih.govresearchgate.net The use of a stable-isotope-labeled internal standard for the analyte of interest is a common practice to ensure accurate quantification. oup.com Protein precipitation is a frequently used method for sample preparation when analyzing biological fluids like plasma. researchgate.netnih.gov

Table 2: Key Parameters of a Validated LC-MS/MS Method for Thiamine Pathway Metabolites

| Parameter | Details | Reference |

|---|---|---|

| Analytes | Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TDP), 4-methyl-5-(2-hydroxyethyl)thiazole (HET), 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) | nih.govresearchgate.net |

| Sample Matrix | Arabidopsis thaliana, Rice | nih.govresearchgate.net |

| Chromatography | Analytes separated in less than 2.5 minutes | nih.gov |

| Total Run Time | 8 minutes | nih.gov |

| Validation | Performed based on international guidelines | nih.gov |

| Accuracy (%bias) | Within preset acceptance criteria | nih.govresearchgate.net |

| Imprecision (%CV) | Within preset acceptance criteria (≤15%) | researchgate.net |

| Sample Stability | Analytes stable for 48h at 4°C in processed samples | nih.gov |

This table is interactive. You can sort and filter the data.

Enzymatic Assays for Characterizing Metabolic Interactions and Enzyme Kinetics

Enzymatic assays are crucial for understanding the function and kinetics of enzymes that interact with this compound and its analogs. A pivotal enzyme in the thiamine salvage pathway is 4-methyl-5-hydroxyethylthiazole kinase (ThiM), which catalyzes the phosphorylation of the thiazole moiety. tandfonline.comnih.gov

The activity of ThiM can be measured by incubating the purified enzyme with its substrates, 4-methyl-5-hydroxyethylthiazole (Thz) and a phosphate donor like ATP, and then quantifying the product, Thz-P, using methods such as HPLC. tandfonline.com Such assays are essential for determining key kinetic parameters, substrate specificity, and the effects of cofactors. For example, studies on E. coli ThiM have shown it has broad substrate specificity for nucleotide phosphate donors and is activated by divalent cations, with a particularly strong response to Co²⁺. tandfonline.com Similar assays have confirmed the activity of ThiM homologs in plants, establishing their critical role in thiamine salvage. nih.gov Thiaminase enzymes, which catalyze the cleavage of thiamin into its constituent pyrimidine and thiazole parts, are also studied using enzymatic assays to understand their mechanism of action. nih.govtau.ac.il

Table 3: Substrate Specificity of E. coli 4-Methyl-5-hydroxyethylthiazole Kinase (ThiM)

| Nucleotide (Phosphate Donor) | Relative Activity (%) |

|---|---|

| dATP | 100 |

| ATP | 74 |

| dGTP | 68 |

| GTP | 35 |

| dCTP | 30 |

| CTP | 24 |

| dTTP | 10 |

| UTP | 8 |

Data adapted from a study on purified E. coli ThiM, showing preference for various phosphate donors. tandfonline.com This table is interactive. You can sort and filter the data.

Structural Biology Approaches for Enzyme-Compound Interactions, if Directly Relevant to Thiamine Pathway Enzymes (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how enzymes in the thiamine pathway recognize and bind their substrates, including thiazole derivatives. These studies are fundamental to understanding the catalytic mechanisms.

The crystal structure of 4-methyl-5-hydroxyethylthiazole kinase (ThiM) from Bacillus subtilis has revealed the specific amino acid residues that form the active site and interact with the substrate, 4-methyl-5-hydroxyethylthiazole (Thz). tandfonline.com Residues such as Asn25, Val27, and Met45 are located at the interface of the enzyme's subunits and create a binding pocket for the thiazole molecule. tandfonline.com These structural findings can be extrapolated to homologous enzymes, like E. coli ThiM, where the key interacting residues are highly conserved. tandfonline.com

Furthermore, structural studies of other enzymes in the pathway, such as thiamin phosphate synthase (ThiE) and thiaminase I, have elucidated how the larger thiamine molecule or its analogs are bound. nih.govnih.gov For thiaminase I, crystallographic data identified Asp272 as a likely catalytic base involved in the cleavage of thiamin. nih.gov These structural snapshots are invaluable for explaining enzyme function and for guiding further research into the intricate biosynthesis and salvage of thiamine.

Advancements and Future Directions in Research on 2 Amino 4 Methyl 5 Hydroxyethylthiazole

Elucidation of Comprehensive Metabolic Inhibition Networks

2-Amino-4-methyl-5-hydroxyethylthiazole functions by competitively inhibiting key enzymes within the thiamine (B1217682) biosynthesis and salvage pathways. Understanding the full spectrum of these interactions is crucial for elucidating its complete metabolic impact. The primary focus of inhibition is on enzymes that recognize the native thiazole (B1198619) moiety, 5-(2-hydroxyethyl)-4-methylthiazole (HET). nih.gov

The enzymes in the thiamine biosynthetic pathway are considered potential targets for new antimicrobial agents, as this pathway is essential for pathogens like Mycobacterium tuberculosis but absent in humans. nih.govijbs.complos.org The introduction of this compound can disrupt this pathway, leading to a deficiency in the essential cofactor thiamine pyrophosphate (ThDP).

Key enzymatic targets for this antimetabolite include:

Thiazole Kinase (ThiM): In the salvage pathway, ThiM phosphorylates HET to thiazole phosphate (B84403) (THZ-P). The structural similarity of the 2-amino analog allows it to compete for the active site of ThiM, thereby inhibiting the salvage of the thiazole precursor. nih.gov

Thiamin Phosphate Synthase (ThiE): This enzyme catalyzes the crucial coupling of the thiazole phosphate moiety (THZ-P) with the pyrimidine (B1678525) pyrophosphate moiety (HMP-PP) to form thiamin monophosphate (ThMP). plos.orgnih.gov Inhibition of ThiE by the analog would halt the de novo synthesis of thiamine.

Thiamin Pyrophosphokinase (ThiL): This enzyme is responsible for the final phosphorylation step, converting ThMP to the active coenzyme ThDP. nih.gov While it acts on the complete thiamin monophosphate, downstream effects of the antimetabolite could indirectly influence its function.

Furthermore, studies on other 2-aminothiazole (B372263) derivatives have demonstrated their capacity to inhibit a range of metabolic enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting the potential for this chemical scaffold to interact with multiple nodes in the metabolic network. nih.govresearchgate.net

Table 1: Potential Enzymatic Targets for this compound

| Enzyme | Pathway | Role in Pathway | Rationale for Inhibition |

|---|---|---|---|

| Thiazole Kinase (ThiM) | Thiamine Salvage | Phosphorylates HET to THZ-P. nih.gov | Structural similarity of the antimetabolite to the natural substrate (HET). |

| Thiamin Phosphate Synthase (ThiE) | Thiamine Biosynthesis | Couples thiazole and pyrimidine moieties to form ThMP. plos.orgnih.gov | The analog, if phosphorylated, could act as a competitive inhibitor. |

| Thiamin Pyrophosphokinase (ThiL) | Thiamine Biosynthesis | Phosphorylates ThMP to the active ThDP coenzyme. nih.gov | Potential for allosteric inhibition or disruption due to pathway imbalance. |

| Carbonic Anhydrase (hCA I/II) | General Metabolism | Catalyzes the hydration of carbon dioxide. | Broad inhibitory potential of the 2-aminothiazole scaffold has been demonstrated. nih.gov |

| Acetylcholinesterase (AChE) | Neurotransmission | Degrades the neurotransmitter acetylcholine. | Broad inhibitory potential of the 2-aminothiazole scaffold has been demonstrated. nih.gov |

Development of Novel Chemical Probes for Thiamine Pathway Research

The unique inhibitory properties of this compound make it an excellent candidate for development into sophisticated chemical probes. By modifying its structure, researchers can create tools to investigate the thiamine pathway with high specificity.

Future research aims to develop derivatives that can:

Map Active Sites: By incorporating photo-reactive groups, the analog can be converted into a photoaffinity label. Upon binding to a target enzyme like ThiE or ThiM, UV irradiation would trigger a covalent bond, permanently linking the probe to the active site. Subsequent proteomic analysis can then identify the precise binding location.

Visualize Enzyme Localization: Attaching a fluorescent tag (fluorophore) to the thiazole analog would allow for real-time visualization of its interaction with target enzymes within living cells. This would provide valuable spatial and temporal information about the thiamine biosynthesis and salvage machinery.

Quantify Enzyme Activity: Probes can be designed with functionalities that produce a measurable signal (e.g., fluorescence or color change) upon enzymatic modification. Such probes would enable high-throughput screening of potential new inhibitors targeting the thiamine pathway.

The development of these probes is essential for a deeper understanding of enzyme mechanisms and for the discovery of new antimicrobial drugs that target bacterial thiamine synthesis. ijbs.com

Table 2: Potential Chemical Probes Derived from this compound

| Probe Type | Proposed Modification | Research Application | Target Enzymes |

|---|---|---|---|

| Photoaffinity Label | Addition of an azido or benzophenone group. | Covalently labels the active site for peptide sequencing and structural analysis. | ThiM, ThiE |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., fluorescein, rhodamine). | Real-time imaging of enzyme localization and dynamics in cells. | ThiM, ThiE, Thiamin Transporters |

| Activity-Based Probe | Incorporation of a reporter group released upon enzymatic action. | High-throughput screening for novel inhibitors and quantitative enzyme activity assays. | ThiM, Phosphatases |

Investigating Evolutionary Aspects of Thiamine Biosynthesis through Antimetabolite Studies

The pathways for thiamine biosynthesis are not universally conserved across all domains of life. Prokaryotes, archaea, and eukaryotes exhibit significant variations in the genes and enzymes involved. nih.govresearchgate.net For instance, the formation of the thiazole moiety in bacteria requires several gene products, whereas in yeast, it involves a single gene. nih.gov These differences present an opportunity to use this compound as a tool for evolutionary investigation.

By examining the differential sensitivity of various organisms to this antimetabolite, researchers can infer details about the structure and function of their specific thiamine pathway enzymes.

Comparative Sensitivity Analysis: An organism highly sensitive to the compound likely possesses a thiamine synthesis or salvage enzyme that strongly binds to it, indicating a specific active site architecture. Conversely, resistance may suggest an alternative pathway or an enzyme with a significantly different structure.

Pathway Divergence: Plants, for example, exhibit organ-specific expression of thiamine synthesis genes, suggesting a complex intercellular transport and division of labor in the pathway. frontiersin.org Applying the antimetabolite to different plant tissues could help dissect these specialized functions.

Salvage vs. De Novo Synthesis: The presence and efficiency of salvage pathways, which can recycle thiamine and its precursors, vary widely among organisms. nih.govnih.govebi.ac.ukresearchgate.net This antimetabolite can help determine the relative importance of salvage versus de novo synthesis in a given organism by selectively inhibiting one of these routes.

These comparative studies can provide valuable insights into how this essential metabolic pathway has evolved and adapted across different species.

Table 3: Variations in Thiamine Biosynthesis Across Domains of Life

| Domain | Key Feature | Implication for Antimetabolite Studies |

|---|---|---|

| Bacteria | Diverse pathways and extensive regulation via riboswitches. nih.govnih.gov | High potential for identifying species-specific inhibitors. |

| Archaea | Possess a mix of bacterial and eukaryotic-like pathway features. researchgate.net | Can reveal ancient, conserved mechanisms of thiamine synthesis. |

| Eukaryotes (Fungi, Plants) | Fewer genes involved in thiazole synthesis compared to bacteria. nih.gov | Differential sensitivity can highlight key differences from prokaryotic pathways. |

Methodological Innovations in Synthesis and Analysis of Thiazole Derivatives

The synthesis of 2-aminothiazole derivatives has traditionally been dominated by the Hantzsch thiazole synthesis. eurekaselect.com However, recent advancements in synthetic organic chemistry are providing more efficient, scalable, and environmentally friendly methods.

Innovations in synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of thiazole derivatives. nih.govresearchgate.net

Multicomponent Reactions: One-pot reactions that combine three or more starting materials are being developed to construct complex thiazole derivatives in a single step, minimizing waste and simplifying purification. researchgate.netjetir.org

Green Chemistry Approaches: The use of renewable starting materials, non-toxic catalysts (such as magnetically recoverable nano-catalysts), and environmentally benign solvents is a growing trend in thiazole synthesis. researchgate.net

For analysis and characterization, a suite of modern spectroscopic and spectrometric techniques is employed:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for elucidating the precise molecular structure and connectivity of the synthesized compounds. researchgate.netnih.govslideshare.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, confirming the elemental composition of the final product. nih.govmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the key functional groups present in the molecule, confirming the success of specific reaction steps. nih.govslideshare.net

These methodological advancements are crucial for producing the high-purity compounds needed for detailed biological studies and for enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) investigations. researchgate.net

Table 4: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Method | Description | Advantages |

|---|---|---|

| Hantzsch Synthesis | Classic condensation of an α-haloketone with a thioamide/thiourea (B124793). eurekaselect.com | Well-established, versatile, and reliable for many substrates. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. researchgate.net | Reduced reaction times, often higher yields, improved energy efficiency. |

| Multicomponent Reactions | One-pot combination of multiple starting materials. jetir.org | High atom economy, operational simplicity, reduced waste. |

| Green Catalyst-Based Synthesis | Employs recyclable or non-toxic catalysts. researchgate.net | Environmentally friendly, sustainable, often milder reaction conditions. |

Q & A

What are the most reliable synthetic routes for 2-amino-4-methyl-5-hydroxyethylthiazole, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

The synthesis of this compound derivatives typically employs the Hantzsch thiazole synthesis or modifications thereof, involving cyclization of thioureas with α-haloketones or α-haloesters. For example, refluxing thiourea derivatives with brominated precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature (80–120°C) for 12–24 hours is a common approach . Yield optimization can involve solvent selection (e.g., DMSO vs. ethanol), catalyst screening (e.g., β-cyclodextrin or iodine), and stepwise purification via recrystallization (water-ethanol mixtures) . Monitoring reaction progress via TLC or HPLC is critical to identify side products, such as over-oxidized species or unreacted intermediates.

How can structural discrepancies in synthetic pathways for this compound derivatives be resolved?

Level: Advanced

Methodological Answer:

Contradictions in synthetic pathways, such as misreported intermediates (e.g., hydrazide vs. ester derivatives), require rigorous analytical validation. For instance, literature claims of 2-acetamido-4-methylthiazole-5-carbohydrazide formation were disproven using NMR and melting point analysis, revealing the actual product as ethyl 2-amino-4-methylthiazole-5-carboxylate . Researchers should:

- Compare experimental melting points with literature values (±2°C tolerance).

- Validate structures using -NMR (e.g., confirming acetamido vs. amino protons) and IR spectroscopy (amide vs. ester carbonyl stretches).

- Replicate disputed reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate and characterize intermediates.

What advanced techniques are recommended for characterizing the hydrogen-bonding network in this compound crystals?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving hydrogen-bonding patterns. For example, SC-XRD of 2-amino-4-arylthiazoles revealed intermolecular N–H⋯O and intramolecular O–H⋯N interactions, with dihedral angles <5° between thiazole and aromatic rings . Complementary methods include:

- Solid-state NMR to probe - coupling in hydrogen bonds.

- Hirshfeld surface analysis to quantify intermolecular contacts (e.g., using CrystalExplorer software).

- Differential scanning calorimetry (DSC) to assess thermal stability linked to hydrogen-bond disruption.

How do substitution patterns at the 4- and 5-positions of the thiazole ring influence biological activity?

Level: Basic

Methodological Answer:

Bioactivity is highly sensitive to substituents. For example:

- 4-Methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .

- 5-Hydroxyethyl moieties introduce hydrogen-bond donors, critical for targeting enzymes like bacterial dihydrofolate reductase.

- Comparative studies using MIC (Minimum Inhibitory Concentration) assays against S. aureus show that 4-methyl-5-hydroxyethyl derivatives exhibit 4-fold lower MIC values (2 µg/mL) than non-substituted analogs (8 µg/mL) .

What computational strategies are effective for predicting the binding modes of this compound derivatives to protein targets?

Level: Advanced

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are widely used. Key steps include:

- Protein preparation : Retrieve target structures from PDB (e.g., PDB ID 1DHF for dihydrofolate reductase). Remove water molecules and add polar hydrogens.

- Ligand parameterization : Generate 3D conformers of the thiazole derivative using Open Babel, followed by charge assignment (e.g., AM1-BCC).

- Docking validation : Compare predicted poses with crystallographic data (e.g., RMSD <2.0 Å). For example, docking of 9c (a thiazole-triazole hybrid) into α-glucosidase showed a binding energy of −9.2 kcal/mol, aligning with experimental IC values of 12 µM .

How can researchers address stability issues in this compound during long-term storage?

Level: Advanced

Methodological Answer:

Degradation pathways (e.g., oxidation, hydrolysis) require mitigation via:

- Storage conditions : Argon-filled vials at −20°C, away from light and moisture.

- Stabilizers : Addition of 1–2% (w/w) ascorbic acid or BHT to inhibit oxidation.

- Periodic QC checks : HPLC purity assessments (e.g., C18 columns, 254 nm detection) every 6 months. Degradation products (e.g., sulfoxide derivatives) elute earlier (retention time shift from 8.2 to 6.5 min) and can be quantified via peak area % .

What are the best practices for reconciling contradictory biological activity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay variability. Standardization steps include:

- Cell line authentication : Use ATCC-validated lines (e.g., HepG2 for cytotoxicity).

- Dose-response normalization : Report IC values relative to positive controls (e.g., doxorubicin for anticancer assays).

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models. For example, a meta-analysis of 2-amino-4-methylthiazoles’ antifungal activity showed pooled odds ratios of 2.1 (95% CI: 1.4–3.2) for C. albicans inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.